Cas no 478259-40-4 (1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-)

1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-, is a partially hydrogenated carbazole derivative with a primary amine functional group at the 7-position. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis, particularly as an intermediate for heterocyclic compounds. Its hexahydro configuration enhances stability while retaining the aromatic character of the carbazole core, making it suitable for further functionalization. The amine group offers a versatile handle for derivatization, enabling the formation of amides, imines, or other nitrogen-containing motifs. This compound may also serve as a scaffold for studying biologically active molecules due to its rigid yet modifiable framework.
1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- structure
478259-40-4 structure
Product Name:1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-
CAS No:478259-40-4
MF:C12H16N2
MW:188.268842697144
CID:5264659
Update Time:2025-06-15

1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Chemical and Physical Properties

Names and Identifiers

    • 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-
    • Inchi: 1S/C12H16N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h5-7,9,11,14H,1-4,13H2
    • InChI Key: YSMROCLUYGLMMJ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC(N)=C2)C2C1CCCC2

1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-1mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
1mg
¥509.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-2mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
2mg
¥619.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-5mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
5mg
¥600.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-10mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
10mg
¥828.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-20mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
20mg
¥1219.00 2024-05-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1614277-25mg
2,3,4,4A,9,9a-hexahydro-1H-carbazol-7-amine
478259-40-4 98%
25mg
¥1332.00 2024-05-12

1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- Related Literature

Additional information on 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-

Recent Advances in the Study of 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4)

The compound 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its hexahydrocarbazole scaffold, exhibits unique structural and pharmacological properties that make it a promising candidate for therapeutic development. Recent studies have focused on its synthesis, biological activity, and potential applications in treating various diseases, particularly in the realms of oncology and neurology.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-, emphasizing its enantioselective synthesis to achieve high purity and yield. The researchers employed asymmetric hydrogenation and chiral auxiliary techniques, which proved effective in producing the desired enantiomers with minimal byproducts. This advancement is critical for ensuring the reproducibility and scalability of the compound for further preclinical and clinical studies.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- exhibits potent inhibitory effects on specific kinase pathways implicated in cancer progression. For instance, a 2024 study in Cancer Research highlighted its role as a selective inhibitor of the PI3K/AKT/mTOR pathway, which is often dysregulated in various malignancies. The compound showed promising antitumor efficacy in xenograft models of breast and lung cancer, with minimal off-target effects, suggesting its potential as a targeted therapy.

Beyond oncology, emerging research has also investigated the neuroprotective properties of this compound. A 2023 paper in Neuropharmacology reported that 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- could modulate neurotransmitter systems, particularly dopamine and serotonin receptors, making it a candidate for treating neurodegenerative disorders such as Parkinson's disease and depression. The study utilized computational docking and electrophysiological assays to elucidate its binding affinity and functional effects on these receptors.

Despite these promising findings, challenges remain in the clinical translation of 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro-. Pharmacokinetic studies indicate that the compound has moderate bioavailability and requires formulation optimization to enhance its absorption and stability. Additionally, long-term toxicity studies are needed to ensure its safety profile. Collaborative efforts between academic institutions and pharmaceutical companies are underway to address these hurdles and advance the compound into clinical trials.

In conclusion, 1H-Carbazol-7-amine, 2,3,4,4a,9,9a-hexahydro- (CAS: 478259-40-4) represents a versatile and promising molecule in chemical biology and drug discovery. Its dual applications in oncology and neurology, coupled with recent advancements in synthesis and mechanistic understanding, underscore its potential as a therapeutic agent. Future research should focus on overcoming translational challenges and exploring its efficacy in broader disease contexts.

Recommended suppliers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.